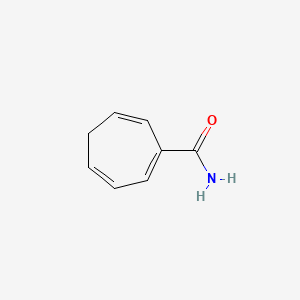

![molecular formula C47H67N11O11S2 B561572 d[Leu4,Lys8]-VP CAS No. 42061-33-6](/img/structure/B561572.png)

d[Leu4,Lys8]-VP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“d[Leu4,Lys8]-VP” is a selective vasopressin V1B receptor agonist . It displays weak antidiuretic, vasopressor, and in vitro oxytocic activities . The Ki values are 0.16, 64, 100, and 3800 nM for V1B, oxytocin, V2, and V1A receptors respectively .

Synthesis Analysis

The synthesis of “d[Leu4,Lys8]-VP” was achieved by modifying [deamino 1, Arg 8]VP in positions 4 and 8 . A series of 13 [deamino 1, Arg 8]VP analogs modified in positions 4 and 8 were synthesized, among which “d[Leu4,Lys8]-VP” seemed very promising .

Applications De Recherche Scientifique

Selective V1b Vasopressin/Oxytocin Receptor Agonist : d[Leu4, Lys8]-VP is the first selective agonist available for the rat V1b vasopressin receptor, offering insights into V1b receptor-mediated effects in rodents (Peña et al., 2007).

Design and Synthesis of Selective Agonists : This peptide was synthesized as part of a series modified at positions 4 and 8, showing selectivity for the rat V1b receptor. This provides tools for studying the role of the V1b receptor in rats (Peña et al., 2007).

Study in Drosophila : A study exploring the effects of disrupting lysosome function in Drosophila found that mutations in components of the lysosomal degradation pathway, including the Class C vacuolar protein sorting (VPS) gene, could lead to tumor growth and metastasis. This provides evidence of the role of lysosome dysfunction in tumor growth and invasion (Chi et al., 2010).

Fluorescent Selective V1b Analogues : The development of fluorescent selective V1b analogues of d[Leu4, Lys8]-VP allows for the cellular localization of V1b or oxytocin receptor isoforms in native tissues (Corbani et al., 2011).

Drosophila Vps16A in Lysosomal Trafficking : The study of Drosophila Vps16A showed its essential role in lysosomal trafficking and pigment granule biogenesis, illustrating the importance of the Vps-C protein complex in endosomal trafficking and pigment-granule formation (Pulipparacharuvil et al., 2005).

Functional V1B Vasopressin Receptor in Rat Kidney : The presence of a functional V1B vasopressin receptor in the male rat kidney was confirmed, with evidence of crosstalk between V1B and V2 receptor signaling pathways. This study highlights the potential role of V1B-R in counterbalancing the antidiuretic effect triggered by V2-R activation in certain pathophysiological conditions (Hus-Citharel et al., 2021).

Mécanisme D'action

Mode of Action

The mode of action of a compound refers to the functional or anatomical changes that result from the exposure of a living organism to a substance . In the case of d[Leu4,Lys8]-VP, it binds to the V1B vasopressin receptors, triggering a response that involves both phospholipase C (PLC) and adenylate cyclase (AC)

Biochemical Pathways

Biochemical pathways involve the metabolic sequences in biochemical reactions, the chemistry and enzymology of conversions, the regulation of turnover, the expression of genes, and the immunological interactions

Pharmacokinetics

Pharmacokinetics is the study of how an organism affects a drug, including the processes of absorption, distribution, metabolism, and excretion (ADME)

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H67N11O11S2/c1-27(2)21-32-42(64)56-35(24-38(49)60)45(67)57-36(47(69)58-19-8-12-37(58)46(68)53-31(11-6-7-18-48)41(63)51-25-39(50)61)26-71-70-20-17-40(62)52-33(23-29-13-15-30(59)16-14-29)43(65)55-34(44(66)54-32)22-28-9-4-3-5-10-28/h3-5,9-10,13-16,27,31-37,59H,6-8,11-12,17-26,48H2,1-2H3,(H2,49,60)(H2,50,61)(H,51,63)(H,52,62)(H,53,68)(H,54,66)(H,55,65)(H,56,64)(H,57,67)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZMLGLFLYCDQT-PEAOEFARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H67N11O11S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1026.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42061-33-6 |

Source

|

| Record name | Vasopressin, 1-deamino-leu(4)-lys(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B561497.png)